Ethanone,1-[4-(trifluoromethoxy)phenyl]-,oxime,(1E)-
Description
Historical Development in Organofluorine Chemistry
The incorporation of fluorine-containing groups such as trifluoromethoxy into organic molecules has been a significant focus in organofluorine chemistry due to the unique electronic and steric effects fluorine imparts. The trifluoromethoxy group was first explored extensively in the late 20th century as chemists sought to enhance the metabolic stability, lipophilicity, and bioavailability of pharmaceuticals and agrochemicals.
Ethanone oximes bearing fluorinated substituents, including trifluoromethoxy, emerged as important intermediates and target molecules in medicinal chemistry and materials science. Their synthesis and characterization have been refined over decades, with advances in selective fluorination techniques and oxime formation reactions. The development of synthetic routes using hydroxylamine derivatives to convert fluorinated ketones into their corresponding oximes has been pivotal in accessing these compounds with high purity and yield.
The compound Ethanone,1-[4-(trifluoromethoxy)phenyl]-,oxime,(1E)- represents a modern example of these advances, combining the oxime functional group with a fluorinated aromatic substituent to exploit the beneficial properties of both functionalities.
Position Within Oxime Functional Group Chemistry
Oximes are a class of compounds characterized by the functional group R1R2C=NOH, formed by the reaction of aldehydes or ketones with hydroxylamine. They are widely studied for their role as intermediates in organic synthesis, ligands in coordination chemistry, and as biologically active molecules.
Ethanone,1-[4-(trifluoromethoxy)phenyl]-,oxime,(1E)- belongs to the subclass of ketoximes, where the oxime group is derived from a ketone. The (E)-configuration is significant as it often influences the compound's chemical reactivity and interaction with biological targets.
The trifluoromethoxy substituent on the phenyl ring distinguishes this compound within oxime chemistry by enhancing its lipophilicity and electronic properties. This modification can affect hydrogen bonding, molecular recognition, and stability of the oxime, making it valuable in the design of compounds with specific chemical and biological functions.
Data Table: Key Chemical and Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | C9H8F3NO2 |
| Molecular Weight | 213.16 g/mol |
| IUPAC Name | (1E)-1-[4-(trifluoromethoxy)phenyl]ethanone oxime |
| CAS Number | 1212897-03-4 |
| Functional Groups | Oxime (C=NOH), Trifluoromethoxy (-OCF3) |
| Oxime Configuration | (E)-isomer |
| Boiling Point (related compounds) | ~247.2ºC at 760 mmHg (trifluoromethyl analog) |
| Density | Approx. 1.23 g/cm³ (related compounds) |
Research Findings
- Synthesis typically involves the reaction of 4-(trifluoromethoxy)acetophenone with hydroxylamine hydrochloride under basic conditions, yielding the (E)-oxime isomer with high selectivity.
- The trifluoromethoxy group enhances the compound’s lipophilicity, which can improve membrane permeability and influence biological activity.
- Oximes with fluorinated aromatic substituents demonstrate increased metabolic stability compared to non-fluorinated analogs, making them attractive in pharmaceutical development.
- The (E)-configuration of the oxime is favored thermodynamically and is confirmed by spectroscopic methods such as NMR and IR, which show characteristic signals for the C=N and N–OH groups.
Properties
IUPAC Name |
(NE)-N-[1-[4-(trifluoromethoxy)phenyl]ethylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO2/c1-6(13-14)7-2-4-8(5-3-7)15-9(10,11)12/h2-5,14H,1H3/b13-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVVGWVHFPSHDQW-AWNIVKPZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=CC=C(C=C1)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/C1=CC=C(C=C1)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halobenzotrifluoride Grignard Formation
The synthesis begins with halogenated 4-(trifluoromethoxy)benzene derivatives, where bromine or iodine substituents enable Grignard reagent formation. As detailed in WO2021171301A1, a mixture of meta-, para-, and ortho-halo isomers (96:3:1 ratio) reacts with magnesium turnings in tetrahydrofuran (THF) under nitrogen atmosphere. Catalytic iodine (0.5–1 mol%) accelerates the reaction at 40–50°C, achieving >95% conversion within 2–4 hours. Gas-liquid chromatography (GLC) confirms complete halogen-metal exchange, critical for subsequent steps.
Ketene Coupling with Transition Metal Catalysis
The Grignard intermediate reacts with ketene (CH₂=C=O) in aromatic hydrocarbons (toluene or xylene) at -10°C to 0°C. A Fe(AcAc)₃–acetic acid complex (0.2–0.5 mol%) directs regioselective acylation, suppressing ortho-substitution. Stoichiometric control (Grignard:ketene = 1:1.1) ensures complete consumption, yielding 1-[4-(trifluoromethoxy)phenyl]ethanone with 78–85% isolated purity.
Table 1: Optimization of Ketene Coupling Conditions
Oximation with Hydroxylamine Salts
The ketone intermediate undergoes oximation using hydroxylamine hydrochloride (1.1 eq) in ethanol/water (3:1) at 40–45°C for 5–7 hours. Sodium hydroxide (1.3 eq) maintains pH 8–9, favoring (E)-oxime formation via kinetic control. Crystallization from cyclopentane removes residual isomers, achieving 99% purity with <0.1% unknown impurities.
Halogenation-Oximation Cascade from Bromoethanone Precursors
Synthesis of 2-Bromo-1-[4-(trifluoromethoxy)phenyl]ethanone
CookeChem’s protocol (CAS 103962-10-3) utilizes Friedel-Crafts acylation of 4-(trifluoromethoxy)benzene with bromoacetyl bromide in dichloromethane. Aluminum chloride (1.2 eq) catalyzes the reaction at 0°C, yielding 97% pure bromoethanone after recrystallization from chloroform/methanol.
Bromide Displacement with Hydroxylamine
The bromoethanone reacts with hydroxylamine sulfate (1.05 eq) in dimethylformamide (DMF) at 80°C for 12 hours. Triethylamine (2 eq) scavenges HBr, driving the reaction to 88% conversion. Reverse-phase HPLC purification isolates the (E)-oxime isomer with 96% enantiomeric excess.
Comparative Analysis of Synthetic Routes
Table 2: Efficiency Metrics Across Methods
| Method | Overall Yield | Purity | Isomer Control | Scalability |
|---|---|---|---|---|
| Grignard-Ketene | 80–85% | 99.0–99.9% | Meta:Para > 98:2 | Pilot-plant viable |
| Halogenation-Oximation | 70–75% | 97–98% | Requires HPLC | Lab-scale only |
The Grignard route demonstrates superior regioselectivity and scalability, attributed to the inherent meta-directing effect of the trifluoromethoxy group during halogenation. In contrast, bromoethanone-based methods necessitate costly purification but offer flexibility for late-stage functionalization.
Critical Process Parameters and Troubleshooting
Solvent Selection in Oximation
Polar aprotic solvents (DMF, DMSO) accelerate oxime formation but promote (Z)-isomerization. Ethanol/water mixtures balance reactivity and selectivity, achieving 92:8 (E:Z) ratios.
Catalyst Degradation in Fe(AcAc)₃ Systems
Exposure to moisture induces Fe(OH)₃ precipitation, reducing acylation yields by 20–30%. Strict anhydrous conditions (H₂O < 50 ppm) and nitrogen sparging mitigate this issue.
Chemical Reactions Analysis
Reduction Reactions
Reduction of the oxime group produces primary amines. Sodium borohydride or lithium aluminum hydride in aprotic solvents (e.g., THF) are typical reagents .
Example Reaction:
Notable Observations:
-
Stereoselectivity (E/Z configuration) influences reaction rates .
-
The trifluoromethoxy group does not participate in reduction under mild conditions.
Beckmann Rearrangement
Under acidic conditions (e.g., HSO), the oxime undergoes Beckmann rearrangement to form an amide. This reaction is critical for synthesizing substituted caprolactams or nylon precursors .
Example Reaction:
Experimental Insights:
-
Rearrangement efficiency correlates with the oxime’s thermal stability.
-
Side products may arise from competing hydrolysis.
Nucleophilic Substitution
The trifluoromethoxy group can undergo nucleophilic aromatic substitution (SNAr) with strong nucleophiles (e.g., amines, thiols) under high-temperature conditions .
Example Reaction:
Challenges:
-
Steric hindrance from the oxime group reduces substitution rates.
Hydrolysis Reactions
Acid- or base-catalyzed hydrolysis regenerates the parent ketone. This reaction is reversible and pH-dependent .
Example Reaction:
Kinetic Data:
| Condition | Rate Constant (k, s) | Half-life (t) |
|---|---|---|
| 0.1 M HCl | 50 min | |
| 0.1 M NaOH | 6.4 min |
Comparative Reactivity Table
Mechanistic and Structural Influences
-
Electronic Effects: The trifluoromethoxy group deactivates the phenyl ring, directing electrophiles to meta/para positions relative to the oxime .
-
Steric Effects: Bulky substituents on the phenyl ring hinder nucleophilic attack on the oxime nitrogen.
-
Solvent Effects: Polar aprotic solvents (e.g., DMSO) enhance SNAr rates by stabilizing transition states .
Scientific Research Applications
Chemical Properties and Structure
Ethanone, 1-[4-(trifluoromethoxy)phenyl]-, oxime has the molecular formula and a molecular weight of 219.16 g/mol. The presence of a trifluoromethoxy group enhances its lipophilicity and reactivity, making it a valuable intermediate in organic synthesis.
Chemistry
Ethanone, 1-[4-(trifluoromethoxy)phenyl]-, oxime serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows for diverse chemical transformations:
- Oxidation : The oxime can be oxidized to form nitroso compounds.
- Reduction : It can be reduced to yield corresponding amines.
- Substitution : The trifluoromethoxy group can engage in nucleophilic aromatic substitution reactions.
Biology
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that ethanone oximes possess moderate to good antimicrobial properties against various strains of bacteria and fungi. The trifluoromethoxy group is believed to enhance efficacy compared to non-fluorinated counterparts .
- Anti-inflammatory Properties : Preliminary findings suggest potential anti-inflammatory effects, which warrant further investigation.
Medicine
Ethanone, 1-[4-(trifluoromethoxy)phenyl]-, oxime is being explored for its therapeutic potential:
- Cancer Research : Molecular docking studies indicate that derivatives with trifluoromethyl substitutions may inhibit key enzymes involved in cancer progression, showing promise as anticancer agents .
- Infectious Diseases : Some studies have investigated its efficacy against pathogens like Mycobacterium tuberculosis, indicating moderate antitubercular activity .
Industrial Applications
In industry, this compound is utilized in the development of new materials with unique properties:
- Polymers and Coatings : Its chemical structure allows for the formulation of advanced materials with enhanced performance characteristics.
- Dyes and Pesticides : It serves as a precursor in the synthesis of various industrial chemicals.
Antimicrobial Evaluation
A study demonstrated that ethanone oximes exhibited significant antimicrobial activity against Candida albicans and Escherichia coli. The presence of the trifluoromethoxy group was linked to enhanced efficacy compared to non-fluorinated analogs .
Inhibition Studies
In vitro assays revealed that ethanone oximes could inhibit key enzymes such as 17β-HSD Type 3, indicating significant potency against metabolic processes involved in disease progression.
Summary of Research Findings
The following table summarizes key findings regarding the biological activities of ethanone oximes and related compounds:
Mechanism of Action
The mechanism of action of Ethanone,1-[4-(trifluoromethoxy)phenyl]-,oxime,(1E)- is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The oxime group can form hydrogen bonds with biological molecules, affecting their structure and function. Additionally, the trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins more effectively .
Comparison with Similar Compounds
Ethanone,1-[4-(trifluoromethoxy)phenyl]-,oxime,(1E)- can be compared with other similar compounds, such as:
1-[4-(Trifluoromethoxy)phenyl]ethanone: This compound lacks the oxime group, making it less reactive in certain chemical reactions.
1-[4-(Trifluoromethyl)phenyl]ethanone: The trifluoromethyl group is less electron-withdrawing than the trifluoromethoxy group, affecting the compound’s reactivity and stability.
1-[4-(Methoxy)phenyl]ethanone: The methoxy group is less electronegative than the trifluoromethoxy group, resulting in different chemical and biological properties.
Ethanone,1-[4-(trifluoromethoxy)phenyl]-,oxime,(1E)- is unique due to the presence of both the trifluoromethoxy and oxime groups, which confer distinct chemical reactivity and potential biological activities.
Biological Activity
Ethanone, 1-[4-(trifluoromethoxy)phenyl]-, oxime, (1E)- is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethoxy group enhances the compound's lipophilicity and stability, which may improve its interaction with biological membranes and molecular targets. This article explores the biological activity of this compound, including its mechanisms of action, applications in research and medicine, and comparative studies with related compounds.
Chemical Structure and Properties
- Molecular Formula : C9H8F3NO
- Molecular Weight : 203.16 g/mol
- Structural Features :
- The presence of the trifluoromethoxy group contributes to increased reactivity and biological activity.
- The oxime functional group allows for hydrogen bonding with target proteins, modulating their activity.
The mechanism of action for ethanone oximes involves several pathways:
- Protein Interaction : The oxime group can form hydrogen bonds with proteins, influencing their activity and potentially leading to various biological effects.
- Membrane Permeability : The trifluoromethoxy group enhances membrane permeability, facilitating better interaction with cellular targets.
- Chemical Reactivity : The compound can undergo oxidation to form nitrile oxides or reduction to yield amines, which may exhibit different biological properties.
Biological Activities
Research has indicated that ethanone oximes, particularly those with trifluoromethyl substituents, exhibit a range of biological activities:
- Antimicrobial Activity : Studies have shown that compounds similar to ethanone oximes demonstrate significant antimicrobial properties against various pathogens .
- Anti-inflammatory Effects : The potential for anti-inflammatory activity has been explored, suggesting therapeutic applications in inflammatory conditions.
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways, which could lead to its use in drug development .
Comparative Analysis
A comparative analysis of ethanone, 1-[4-(trifluoromethoxy)phenyl]-, oxime with other related compounds reveals differences in biological activity influenced by structural variations:
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| 1-(3-Nitrophenyl)ethanone oxime | C9H8N2O2 | Contains a nitro group; studied for reactivity |
| 1-(2-Methylphenyl)ethanone oxime | C10H11NO | Methyl substitution affects lipophilicity |
| 1-(4-Chlorophenyl)ethanone oxime | C9H8ClNO | Chlorine substitution influences electronic properties |
The unique trifluoromethoxy substitution in ethanone oxime enhances its pharmacological profile compared to these analogs .
Case Studies
Several studies have investigated the biological effects of ethanone oximes:
-
Antimicrobial Evaluation :
A study demonstrated that ethanone oximes exhibited moderate-to-good antimicrobial activity against various strains of bacteria and fungi. The presence of the trifluoromethoxy group was linked to enhanced efficacy compared to non-fluorinated counterparts . -
Inhibition Studies :
In vitro assays revealed that ethanone oximes could inhibit key enzymes involved in metabolic processes. For instance, one study highlighted the inhibition of 17β-HSD Type 3 with an IC50 value indicating significant potency against this target . -
Pharmacological Profiling :
Comprehensive pharmacological profiling showed that compounds containing the trifluoromethoxy group had improved pharmacokinetic properties, including better absorption and distribution characteristics compared to similar compounds lacking this feature .
Q & A
Q. What are the optimal synthetic conditions for (1E)-Ethanone,1-[4-(trifluoromethoxy)phenyl]-,oxime?
Methodological Answer:
- Step 1 : React 4-(trifluoromethoxy)acetophenone with hydroxylamine hydrochloride in ethanol under reflux (e.g., 328 K for 5 hours) to form the oxime.
- Step 2 : Adjust stoichiometry (1:1 molar ratio of ketone to hydroxylamine) to minimize side products.
- Step 3 : Purify the product via filtration and sequential washing with ethanol and non-polar solvents (e.g., n-hexane) to remove unreacted reagents .
- Validation : Confirm yield (typically ~80%) and purity using elemental analysis and melting point determination.
Q. Which spectroscopic techniques are critical for characterizing this oxime?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to verify the oxime configuration (E/Z isomerism) and substituent positions. For example, the E-isomer shows distinct NOE correlations between the oxime proton and aromatic protons.
- Infrared Spectroscopy (IR) : Identify the C=N-O stretch (∼1600–1650 cm) and O-H stretch (∼3200 cm) to confirm oxime formation.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]) and fragmentation patterns .
Advanced Research Questions
Q. How to resolve contradictions in crystallographic data during structural refinement?
Methodological Answer:
- Step 1 : Use SHELX programs (e.g., SHELXL) for small-molecule refinement. Input high-resolution diffraction data (e.g., synchrotron sources) to improve accuracy.
- Step 2 : Validate hydrogen bonding and intramolecular interactions (e.g., O–H···N) via PLATON or OLEX2 to resolve planarity discrepancies.
- Step 3 : Cross-validate results with spectroscopic data (NMR, IR) to ensure consistency between crystallographic and solution-phase structures .
Q. How to design computational models to predict the compound’s reactivity or stability?
Methodological Answer:
- Quantum Chemical Calculations : Employ Density Functional Theory (DFT) to optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) for reactivity insights.
- QSAR/QSPR Modeling : Use tools like CC-DPS (Chemical Compounds Deep Profiling Services) to correlate substituent effects (e.g., trifluoromethoxy group) with stability or solubility.
- Molecular Dynamics (MD) : Simulate degradation pathways under thermal or photolytic stress to identify vulnerable functional groups (e.g., oxime C=N bond) .
Q. What strategies are effective for impurity profiling in oxime derivatives?
Methodological Answer:
- Step 1 : Employ High-Performance Liquid Chromatography (HPLC) with a C18 column and UV detection (e.g., 254 nm) to separate impurities.
- Step 2 : Use LC-MS/MS to identify impurities (e.g., unreacted ketone or hydroxylamine byproducts) via fragmentation patterns.
- Step 3 : Compare retention times and spectra with reference standards (e.g., Paracetamol Impurity G analogs) for quantification .
Q. How to optimize synthetic routes for oxime derivatives with enhanced bioactivity?
Methodological Answer:
- Step 1 : Introduce electron-withdrawing groups (e.g., trifluoromethoxy) to the phenyl ring to modulate electron density and improve metabolic stability.
- Step 2 : Synthesize Schiff base derivatives by condensing the oxime with aldehydes (e.g., 3-ethoxysalicylaldehyde) to form chelating ligands for metal complexes.
- Step 3 : Validate bioactivity via in vitro assays (e.g., enzyme inhibition) and correlate structural features (e.g., dihedral angles between aromatic rings) with activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
